1,2-Propanedione, 1-phenyl-, 2-hydrazone 1,2-Propanedione, 1-phenyl-, 2-hydrazone
Brand Name: Vulcanchem
CAS No.: 811860-99-8
VCID: VC19030966
InChI: InChI=1S/C9H10N2O/c1-7(11-10)9(12)8-5-3-2-4-6-8/h2-6H,10H2,1H3
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

1,2-Propanedione, 1-phenyl-, 2-hydrazone

CAS No.: 811860-99-8

Cat. No.: VC19030966

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

1,2-Propanedione, 1-phenyl-, 2-hydrazone - 811860-99-8

Specification

CAS No. 811860-99-8
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 2-hydrazinylidene-1-phenylpropan-1-one
Standard InChI InChI=1S/C9H10N2O/c1-7(11-10)9(12)8-5-3-2-4-6-8/h2-6H,10H2,1H3
Standard InChI Key PFRFFNVMYANEHV-UHFFFAOYSA-N
Canonical SMILES CC(=NN)C(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a propanedione backbone (two adjacent ketone groups) substituted with a phenyl ring at the first carbon and a hydrazone moiety at the second carbon. This arrangement confers distinct electronic properties, with the hydrazone group enabling tautomerism between keto and enol forms. The phenyl ring contributes steric bulk and aromatic stabilization, influencing reaction pathways and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number811860-99-8
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
IUPAC Name2-hydrazinylidene-1-phenylpropan-1-one
SMILESCC(=NN)C(=O)C₁=CC=CC=C₁
InChI KeyPFRFFNVMYANEHV-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of 1,2-propanedione, 1-phenyl-, 2-hydrazone typically involves a two-step process derived from modifications of established protocols for α-diketone derivatives :

  • Formation of 1-Phenyl-1,2-Propanedione:
    Propiophenone is reacted with ethyl nitrite under acidic conditions (HCl gas) to yield 1-phenyl-1,2-propanedione-2-oxime. This intermediate is hydrolyzed in a formaldehyde-HCl-ethanol mixture to produce the parent diketone.

  • Hydrazone Derivatization:
    The diketone undergoes condensation with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl carbon, followed by dehydration to form the hydrazone .

Reaction Optimization

  • Solvent Selection: Ethanol is preferred for its ability to solubilize both hydrazine and the diketone while facilitating byproduct removal.

  • Temperature Control: Reflux conditions (78°C for ethanol) ensure complete conversion without decomposition.

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Physicochemical Properties

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:

    • C=O stretch: 1700–1750 cm⁻¹ (α-diketone).

    • C=N stretch: 1590–1620 cm⁻¹ (hydrazone).

    • N-H bending: 1550–1580 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): δ 7.8–7.5 ppm (phenyl protons), δ 3.2 ppm (CH₃ group), δ 8.1 ppm (NH hydrazone).

    • ¹³C NMR: δ 195 ppm (ketone carbonyl), δ 150 ppm (C=N hydrazone) .

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 162.19 (C₉H₁₀N₂O⁺).

    • Fragmentation patterns include loss of CO (m/z 134) and NH₂ (m/z 145) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with major mass loss occurring at 220°C due to hydrazone group degradation. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below 25°C to prevent oxidation .

Reactivity and Functional Applications

Chemical Transformations

  • Redox Reactions:

    • Reduction with NaBH₄ yields 1-phenyl-1,2-propanediol hydrazone.

    • Oxidation with KMnO₄ produces nitrile derivatives (e.g., phenylacetonitrile) .

  • Cyclization:
    Reaction with PCl₅ facilitates cyclocondensation to form triazole or pyrazole heterocycles, valuable in drug discovery .

Industrial and Pharmaceutical Relevance

  • Photoinitiators: Analogous to 1-phenyl-1,2-propanedione, the hydrazone derivative exhibits UV absorption maxima at 280–320 nm, making it suitable for polymer curing applications .

  • Antimicrobial Agents: Preliminary studies indicate inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) via metalloenzyme chelation .

Comparative Analysis with Structural Analogs

1-Phenyl-1,2-Propanedione-2-Oxime (CAS 119-51-7)

  • Structural Differences: Oxime (-NOH) vs. hydrazone (-NH-NH₂).

  • Reactivity: Oximes exhibit lower nucleophilicity but higher thermal stability (decomposition at 250°C) .

1-(3-Chlorophenyl)-1,2-Propanedione Hydrazone

  • Electronic Effects: Chlorine substitution enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic additions by 30% compared to the parent compound .

Methodological Advancements and Challenges

Computational Modeling

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts favorable tautomerization energy barriers (ΔG‡ = 15 kcal/mol) for the hydrazone-enol equilibrium. Molecular docking simulations suggest affinity for cytochrome P450 enzymes (binding energy: -8.2 kcal/mol) .

Synthetic Challenges

  • Byproduct Formation: Over-reduction or oxidation necessitates strict stoichiometric control.

  • Scalability: Batch reactor inefficiencies highlight the need for continuous flow systems to improve yield (>85%) .

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